molecular formula C27H23FN4 B11218537 7-(4-fluorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-fluorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11218537
M. Wt: 422.5 g/mol
InChI Key: GYTVRSGNLJCPDD-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: The core is then subjected to substitution reactions to introduce the 4-fluorophenyl, phenyl, and 4-(propan-2-yl)phenyl groups. These reactions often require the use of reagents such as halogenated phenyl compounds and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated phenyl compounds and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-(4-fluorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-fluorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H23FN4

Molecular Weight

422.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H23FN4/c1-18(2)19-8-12-22(13-9-19)31-26-25-24(20-6-4-3-5-7-20)16-32(27(25)30-17-29-26)23-14-10-21(28)11-15-23/h3-18H,1-2H3,(H,29,30,31)

InChI Key

GYTVRSGNLJCPDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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